Cas no 1934386-70-5 (4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde)
![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/1934386-70-5x500.png)
4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- EN300-725970
- 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
- 1934386-70-5
- 2-Thiophenecarboxaldehyde, 4-[3-hydroxy-3-(hydroxymethyl)-1-pyrrolidinyl]-
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- インチ: 1S/C10H13NO3S/c12-4-9-3-8(5-15-9)11-2-1-10(14,6-11)7-13/h3-5,13-14H,1-2,6-7H2
- InChIKey: JURVMFUGQAGUJR-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=CC(=C1)N1CCC(CO)(C1)O
計算された属性
- せいみつぶんしりょう: 227.06161445g/mol
- どういたいしつりょう: 227.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.428±0.06 g/cm3(Predicted)
- ふってん: 453.1±33.0 °C(Predicted)
- 酸性度係数(pKa): 13.96±0.20(Predicted)
4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725970-0.25g |
4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
1934386-70-5 | 95.0% | 0.25g |
$774.0 | 2025-03-11 | |
Enamine | EN300-725970-0.1g |
4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
1934386-70-5 | 95.0% | 0.1g |
$741.0 | 2025-03-11 | |
Enamine | EN300-725970-5.0g |
4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
1934386-70-5 | 95.0% | 5.0g |
$2443.0 | 2025-03-11 | |
Enamine | EN300-725970-10.0g |
4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
1934386-70-5 | 95.0% | 10.0g |
$3622.0 | 2025-03-11 | |
Enamine | EN300-725970-2.5g |
4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
1934386-70-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-11 | |
Enamine | EN300-725970-0.5g |
4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
1934386-70-5 | 95.0% | 0.5g |
$809.0 | 2025-03-11 | |
Enamine | EN300-725970-0.05g |
4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
1934386-70-5 | 95.0% | 0.05g |
$707.0 | 2025-03-11 | |
Enamine | EN300-725970-1.0g |
4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
1934386-70-5 | 95.0% | 1.0g |
$842.0 | 2025-03-11 |
4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehydeに関する追加情報
4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde and Its Role in Advanced Pharmaceutical Research
4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a synthetic compound with a unique molecular framework that has garnered significant attention in the field of medicinal chemistry. This molecule features a thiophene-2-carbaldehyde core, which is a versatile scaffold known for its potential in modulating biological targets. The presence of pyrrolidin-1-yl and hydroxymethyl functional groups further enhances its chemical reactivity and biological activity. Recent studies have highlighted its potential in the development of antioxidant agents, anti-inflammatory drugs, and targeted therapies for chronic diseases.
Thiophene-2-carbaldehyde is a key structural motif in many bioactive molecules due to its ability to interact with specific protein targets. The hydroxymethyl group in this compound contributes to its hydrophilic properties, enabling better solubility and permeability in biological systems. The pyrrolidin-1-yl moiety, on the other hand, introduces a cyclic structure that can engage in hydrogen bonding interactions, which is critical for modulating enzyme activity. This combination of functional groups makes the compound a promising candidate for drug discovery and biological research.
Recent advancements in computational chemistry have allowed researchers to predict the pharmacological profiles of 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde with high accuracy. Molecular docking studies have shown that this compound can bind to cytochrome P450 enzymes, which are essential in drug metabolism. Additionally, its interaction with protein kinases suggests potential applications in cancer therapy. These findings are supported by in vitro experiments that demonstrate its ability to inhibit pro-inflammatory cytokine production in immune cells.
The hydroxymethyl group in this molecule plays a dual role in enhancing its biological activity. It not only increases the molecule's solubility but also acts as a hydroxylating agent, which can modulate the redox state of cellular environments. This property is particularly relevant in the context of oxidative stress, where the compound has shown potential to act as an antioxidant. Studies published in 2023 have further validated these properties, highlighting its role in neurodegenerative disease models.
4-[3-Hydroyxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has also been explored for its anti-inflammatory effects. Research conducted in 2022 demonstrated that this compound can suppress the activation of NF-κB pathways, which are central to the inflammatory response. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. The pyrrolidin-1-yl ring is believed to contribute to this effect by interacting with inflammatory cytokine receptors.
The thiophene-2-carbaldehyde core of this compound is structurally similar to thiazole derivatives, which are known for their antimicrobial properties. However, the presence of the hydroxymethyl group introduces a novel aspect to its biological activity. This modification may enhance its antibacterial and antifungal potential, making it a candidate for infectious disease research. These findings are part of a growing body of evidence supporting the therapeutic versatility of this compound.
4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is also being investigated for its anti-cancer properties. Preclinical studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and MAPK pathways. This dual functionality of the hydroxymethyl and pyrrolidin-1-yl groups appears to be critical for its anti-proliferative effects. These results are promising for the development of targeted cancer therapies.
The hydroxymethyl group in this molecule has been linked to metabolic regulation in recent studies. Research published in 2023 suggests that this compound can influence glucose metabolism by modulating insulin signaling pathways. This property makes it a potential candidate for diabetes research and metabolic syndrome treatment. The thiophene-2-carbaldehyde core may also contribute to this effect by interacting with metabolic enzymes.
4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has also been explored for its neuroprotective properties. Studies have shown that it can reduce oxidative stress in neuronal cells, which is a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The pyrrolidin-1-yl ring is believed to enhance its neuroprotective effects by interacting with neurotransmitter receptors. These findings highlight the compound's potential in neurological research.
The hydroxymethyl group in this compound is also being studied for its anti-aging properties. Research published in 2022 suggests that it can modulate telomere maintenance and cellular senescence, which are critical factors in aging. This makes the compound a promising candidate for anti-aging research and gerontological studies. The thiophene-2-carbaldehyde core may further contribute to these effects by interacting with cellular repair mechanisms.
4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a multifunctional compound with a wide range of potential applications in pharmaceutical research. Its unique molecular structure and functional groups make it a valuable candidate for the development of novel therapeutics. Continued research into its pharmacological profiles and biological mechanisms will be crucial in unlocking its full potential in clinical applications.
Recent studies have also focused on the synthetic routes for producing 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde. Optimized chemical synthesis methods have been developed to enhance its yield and purity, which are essential for drug development. These synthetic approaches are part of a broader effort to rationalize drug design and optimize therapeutic outcomes.
In summary, 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a compound with significant potential in medical research. Its unique molecular structure and functional groups make it a promising candidate for the development of novel therapeutics. Continued research into its pharmacological profiles and biological mechanisms will be crucial in advancing its applications in clinical settings.
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